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Compound of Interest

Compound Name:

(R)-1-(2-

(Trifluoromethyl)phenyl)ethanamin

e

Cat. No.: B144626 Get Quote

An In-depth Technical Guide to (R)-1-(2-
(Trluoromethyl)phenyl)ethanamine
This technical guide provides a comprehensive overview of (R)-1-(2-

(Trluoromethyl)phenyl)ethanamine, a chiral building block of significant interest in the

pharmaceutical and chemical research sectors. The document details its chemical structure,

IUPAC nomenclature, physicochemical properties, and key experimental protocols for its

synthesis and analysis.

Chemical Structure and IUPAC Name
(R)-1-(2-(Trluoromethyl)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethyl

group on the phenyl ring. This substitution significantly influences the compound's chemical

and biological properties.
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IUPAC Name: (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine[1][2]

Synonyms: (R)-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE, Benzenemethanamine,

α-methyl-2-(trifluoromethyl)-, (αR)-[1][2]

Physicochemical and Computed Properties
A summary of the key quantitative data for (R)-1-(2-(Trluoromethyl)phenyl)ethanamine is

presented in the table below. These properties are crucial for researchers in designing

experiments and understanding the compound's behavior in various systems.
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Property Value Reference

Molecular Formula C₉H₁₀F₃N [1]

Molecular Weight 189.18 g/mol [1][2]

Appearance Colorless solid [1]

Boiling Point 196.3 °C at 760 mmHg

XLogP3-AA 2.1 [1][2]

Topological Polar Surface Area 26 Å² [1][2]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 2

CAS Number 127733-46-4 [1][2]

Experimental Protocols
Detailed methodologies for the asymmetric synthesis and the determination of enantiomeric

purity are critical for the application of this chiral amine in research and development.

Asymmetric Synthesis via Catalytic Isomerization of
Imines
A general and effective method for the synthesis of chiral trifluoromethylated amines involves

the asymmetric isomerization of trifluoromethyl imines using a chiral catalyst. This approach

provides access to the desired (R)-enantiomer with high enantioselectivity.[3][4][5]
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Asymmetric Synthesis Workflow

Start Step 1: Imine Formation
(2-(Trifluoromethyl)acetophenone + Benzylamine)

Reactants Step 2: Asymmetric Isomerization
(Chiral Organic Catalyst)

Trifluoromethyl Imine Step 3: Hydrolysis
(Removal of Benzyl Group)

N-Benzyl Protected Amine (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

Click to download full resolution via product page

Caption: Asymmetric synthesis of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine.

Methodology:

Imine Formation: The corresponding trifluoromethyl imine is synthesized by the condensation

of 2-(trifluoromethyl)acetophenone with a suitable amine, such as benzylamine, often with

the removal of water.

Asymmetric Isomerization: The crude imine is then subjected to an isomerization reaction in

the presence of a new chiral organic catalyst. The reaction is typically carried out at a

controlled temperature (e.g., -20 °C) to enhance enantioselectivity.[3]

Hydrolysis: The resulting N-protected amine is then deprotected, for instance, by catalytic

hydrogenation to remove a benzyl group, to yield the final (R)-1-(2-
(trifluoromethyl)phenyl)ethanamine.

Purification: The final product is purified using standard techniques such as column

chromatography.

Determination of Enantiomeric Purity by NMR
Spectroscopy
A robust and rapid method for determining the enantiomeric excess (ee) of chiral primary

amines involves the use of a chiral derivatizing agent and subsequent analysis by ¹H NMR

spectroscopy.[6][7][8]
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Enantiomeric Purity Analysis Workflow

Chiral Amine Sample Step 1: Derivatization
(with Chiral Derivatizing Agent, e.g., Mosher's acid chloride) Step 2: 1H NMR AnalysisDiastereomeric Mixture Step 3: Integration of Diastereomeric Signals Step 4: Calculation of Enantiomeric Excess (ee) Enantiomeric Purity

Click to download full resolution via product page

Caption: Workflow for determining the enantiomeric purity of a chiral amine.

Methodology:

Derivatization: A sample of the synthesized (R)-1-(2-(trifluoromethyl)phenyl)ethanamine is

reacted with a chiral derivatizing agent (CDA), such as (R)- or (S)-Mosher's acid chloride (α-

methoxy-α-(trifluoromethyl)phenylacetyl chloride), in an NMR tube. This reaction forms a

mixture of diastereomers.

NMR Spectroscopy: A ¹H NMR spectrum of the diastereomeric mixture is acquired.

Signal Integration: The key step is the identification of well-resolved signals corresponding to

each diastereomer. The integration of these distinct signals provides the ratio of the two

diastereomers.

Enantiomeric Excess Calculation: The enantiomeric excess (ee) is calculated from the

integration values of the diastereomeric signals using the formula: ee (%) = [|(Integration of

Major Diastereomer - Integration of Minor Diastereomer)| / (Integration of Major

Diastereomer + Integration of Minor Diastereomer)] x 100.

Applications in Drug Development and Research
(R)-1-(2-(Trluoromethyl)phenyl)ethanamine serves as a valuable chiral building block in the

synthesis of various pharmaceutical compounds.[1] The trifluoromethyl group can enhance

properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.

Its primary application is as a precursor or intermediate in the synthesis of more complex active

pharmaceutical ingredients (APIs).[1] In chemical research, its unique electronic and steric

properties are utilized in the development of new synthetic methodologies and catalysts.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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